(3-Methoxypyridin-4-yl)methanol

Physicochemical profiling Salt formation Extraction optimization

(3-Methoxypyridin-4-yl)methanol (CAS 102074-60-2), also designated 4-Pyridinemethanol,3-methoxy-(6CI,9CI), is a disubstituted pyridine derivative (C₇H₉NO₂, MW 139.15 g/mol) bearing a methoxy substituent at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring. The compound is a white to off-white solid with predicted physicochemical properties including a boiling point of 270.7 ± 25.0 °C, density of 1.155 ± 0.06 g/cm³, pKa of 12.96 ± 0.10, and a calculated LogP of 0.5825.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 102074-60-2
Cat. No. B028673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxypyridin-4-yl)methanol
CAS102074-60-2
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)CO
InChIInChI=1S/C7H9NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-4,9H,5H2,1H3
InChIKeyBAHUOCIALOMKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxypyridin-4-yl)methanol CAS 102074-60-2: Sourcing Guide for a Differentiated Heterocyclic Building Block


(3-Methoxypyridin-4-yl)methanol (CAS 102074-60-2), also designated 4-Pyridinemethanol,3-methoxy-(6CI,9CI), is a disubstituted pyridine derivative (C₇H₉NO₂, MW 139.15 g/mol) bearing a methoxy substituent at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring . The compound is a white to off-white solid with predicted physicochemical properties including a boiling point of 270.7 ± 25.0 °C, density of 1.155 ± 0.06 g/cm³, pKa of 12.96 ± 0.10, and a calculated LogP of 0.5825 . It functions primarily as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, serving as a key intermediate for the synthesis of kinase inhibitors, phosphodiesterase-4 (PDE4) modulators, and more complex pyridine-containing scaffolds through its transformable hydroxymethyl and methoxy functional groups .

Why (3-Methoxypyridin-4-yl)methanol Cannot Be Replaced by Unsubstituted or Regioisomeric Pyridinemethanol Analogs


Generic substitution of (3-methoxypyridin-4-yl)methanol by unsubstituted 4-pyridinemethanol (CAS 586-95-8) or regioisomeric methoxy analogs (e.g., CAS 123148-66-3, CAS 120277-47-6) introduces measurable deviations in acidity, lipophilicity, boiling point, and electronic distribution across the pyridine ring . The 3-methoxy group in the target compound donates electron density into the π-system via resonance, which alters the ring's regiochemical reactivity profile in electrophilic aromatic substitution, cross-coupling reactions, and hydrogen-bonding interactions relative to the unsubstituted or 2-methoxy/4-methoxy regioisomers . These differences have direct consequences for synthetic route efficiency, intermediate purification behavior, and the biological activity of downstream products: patents specifically claim the 3-methoxy-4-pyridinyl fragment as a critical pharmacophoric element in potent kinase inhibitors, where switching the substitution pattern leads to orders-of-magnitude loss in target engagement . The quantitative evidence below establishes why selection of this specific regioisomer is a non-trivial procurement decision.

(3-Methoxypyridin-4-yl)methanol: Comparator-Based Quantitative Differentiation Evidence


pKa Differentiation: 0.49 Log Unit Acidification vs. Unsubstituted 4-Pyridinemethanol

The 3-methoxy substituent acidifies the pyridinemethanol by 0.49 pKa units relative to unsubstituted 4-pyridinemethanol. The target compound exhibits a predicted pKa of 12.96 ± 0.10, compared to 13.45 ± 0.10 for 4-pyridinemethanol (CAS 586-95-8) . Among the methoxy regioisomers, the 2-methoxy variant (CAS 123148-66-3) has a predicted pKa of 13.19 ± 0.10, making the 3-methoxy substitution pattern the most acidic within this series . This differential protonation behavior affects acid/base extraction protocols, salt stoichiometry, and pH-dependent reaction conditions during scale-up.

Physicochemical profiling Salt formation Extraction optimization Reaction condition design

Lipophilicity Advantage: ~3.3-Fold Higher LogP vs. Unsubstituted 4-Pyridinemethanol

The 3-methoxy group increases the computed LogP from 0.060 (4-pyridinemethanol, CAS 586-95-8) to 0.5825 for the target compound [REFS-1, REFS-2]. This ~0.52 LogP unit increase corresponds to approximately 3.3-fold higher partition into organic phases. In contrast, the 4-methoxy regioisomer (CAS 120277-47-6) has a PubChem-computed XLogP3 of -0.1, indicating that regioisomeric placement of the methoxy group dramatically alters lipophilicity and may even reverse the trend relative to the parent . The 2-methoxy regioisomer (CAS 123148-66-3) shares the same LogP as the target (0.5825), making the boiling point and pKa the key differentiators between these two .

Drug-likeness optimization LogP tuning Chromatographic retention Membrane permeability

Boiling Point Discrimination Among Methoxy Regioisomers: Target 270.7 °C vs. 2-Methoxy (259.2 °C) vs. 4-Methoxy (268.65 °C)

The three methoxy-hydroxymethyl pyridine regioisomers exhibit distinct predicted boiling points that enable physical separation and identity confirmation. The target compound (3-methoxy-4-hydroxymethyl) has a predicted boiling point of 270.7 ± 25.0 °C . The 2-methoxy regioisomer (CAS 123148-66-3) boils at 259.2 ± 25.0 °C, while the 4-methoxy regioisomer (CAS 120277-47-6) boils at 268.65 °C at 760 mmHg [REFS-2, REFS-3]. The 11.5 °C gap between the 3-methoxy and 2-methoxy isomers is analytically meaningful for GC-based identity testing and provides a basis for fractional distillation under reduced pressure.

Distillation purification Thermal stability Process chemistry Regioisomer identification

Validated Synthetic Utility: Reproducible Oxidation to 3-Methoxypyridine-4-carboxaldehyde with ~70% Isolated Yield

The target compound has been demonstrated to undergo clean MnO₂-mediated oxidation to 3-methoxypyridine-4-carboxaldehyde (CAS 1849-52-1) under experimentally validated conditions. Specifically, treatment of 270 mg (1.94 mmol) of (3-methoxypyridin-4-yl)methanol with MnO₂ (843 mg + 167 mg追加) in refluxing ethyl acetate (10 mL) for 3 hours total, followed by filtration and silica gel chromatography (hexane/EtOAc 1:1→0:1), afforded 190 mg of the aldehyde as a white solid . This corresponds to an isolated yield of approximately 70% and establishes a reproducible entry point into aldehyde-derived libraries (reductive amination, Grignard addition, Knoevenagel condensation). The aldehyde product itself (pKa 2.86 ± 0.10, mp 36–37 °C) is a distinct procurement entity with different storage requirements (inert atmosphere, -20 °C) .

Aldehyde intermediate synthesis MnO₂ oxidation Process reproducibility Medicinal chemistry building block

Fragment-Based Medicinal Chemistry Value: 3-Methoxypyridin-4-yl Substructure Drives Nanomolar Kinase Inhibition

The 3-methoxypyridin-4-yl fragment, when incorporated into elaborated scaffolds, yields potent kinase inhibitors across multiple targets. In Bristol-Myers Squibb patent US10035777, the 3-methoxypyridin-4-yl-bearing compound BDBM279544 (Example 94) inhibited AP2-associated protein kinase 1 (AAK1) with an IC₅₀ of 294 nM at pH 7.4 and 25 °C, while a closely related benzimidazole analog (BDBM279473, Example 23) showed IC₅₀ = 553 nM under identical assay conditions [REFS-1, REFS-2]. In a separate chemical series (US11739078, Insilico Medicine), the 3-methoxypyridin-4-yl amide BDBM613867 (Compound A-38) inhibited TRAF2 and NCK-interacting protein kinase (TNIK) with an IC₅₀ of 4.21 nM and MAP4K4 with an IC₅₀ < 10 nM . These data demonstrate that the 3-methoxy-4-pyridinyl motif is a privileged fragment in kinase inhibitor design, with activity spanning from sub-micromolar to low single-digit nanomolar range depending on scaffold context.

Kinase inhibitor design AAK1 inhibition TNIK inhibition Fragment-based drug discovery Patent SAR

Commercial Purity Benchmark: ≥98% with Multi-Method Batch QC Enabling Direct Use in GLP Synthesis

Multiple reputable vendors supply (3-methoxypyridin-4-yl)methanol at ≥98% purity (HPLC) with batch-specific Certificates of Analysis including ¹H NMR, HPLC, and GC data [REFS-1, REFS-2]. Bidepharm provides standard purity of 98% with comprehensive batch QC documentation . ChemScene offers ≥98% purity with computational chemistry validation (TPSA 42.35, LogP 0.5825) and GHS-compliant safety data sheets . In contrast, the 4-methoxy regioisomer (CAS 120277-47-6) is typically available only at 95% purity, and the 2-methoxy isomer (CAS 123148-66-3) is described as a liquid rather than a solid, introducing different handling and purity considerations [REFS-3, REFS-4]. The combination of high solid-state purity, robust vendor QC infrastructure, and room-temperature storage stability makes the target compound a lower-risk procurement choice for multi-step synthetic campaigns.

Chemical procurement Purity specification Batch QC NMR confirmation HPLC analysis

Procurement-Driven Application Scenarios for (3-Methoxypyridin-4-yl)methanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a 3-Methoxy-4-pyridinyl Pharmacophoric Fragment

Medicinal chemistry teams pursuing AAK1, TNIK, or MAP4K4 inhibitors should specify (3-methoxypyridin-4-yl)methanol as the building block of choice because the 3-methoxy-4-pyridinyl substructure has been validated in multiple patent series as a critical potency determinant: elaborated compounds achieve IC₅₀ values as low as 4.21 nM (TNIK) and 294 nM (AAK1) . Substitution with the 4-methoxy or 2-methoxy regioisomer would alter the electronic environment of the pyridine nitrogen and the hydrogen-bonding geometry with the kinase hinge region, likely ablating this activity. The pKa difference of 0.23–0.49 units relative to other regioisomers further affects the protonation state of the pyridine nitrogen at physiological pH, influencing target engagement .

Synthesis of 3-Methoxypyridine-4-carboxaldehyde via Reproducible MnO₂ Oxidation

Process chemistry groups requiring 3-methoxypyridine-4-carboxaldehyde (CAS 1849-52-1) as a key intermediate for reductive amination libraries, hydrazone formation, or heterocycle synthesis should procure (3-methoxypyridin-4-yl)methanol as the direct precursor. The published protocol delivers ~70% isolated yield (190 mg product from 270 mg substrate) using MnO₂ in refluxing EtOAc . This yield benchmark serves as a quality gate: batches of the alcohol that fail to meet this conversion efficiency under the published conditions may contain regioisomeric impurities or partial degradation products. The aldehyde product requires distinct storage conditions (inert atmosphere, -20 °C), making on-demand oxidation from the stable alcohol a practical procurement strategy .

Parallel Library Synthesis Requiring High-Purity, Solid-State Building Blocks with QC Traceability

For high-throughput parallel synthesis campaigns in medicinal chemistry, the solid physical form, ≥98% purity specification, and availability of batch-specific ¹H NMR, HPLC, and GC Certificates of Analysis make (3-methoxypyridin-4-yl)methanol preferable to the 2-methoxy regioisomer (a liquid at room temperature) or the 4-methoxy regioisomer (≥95% purity) . The LogP of 0.5825 predicts adequate solubility in common reaction solvents (DMSO, DMF, methanol), while the room-temperature storage condition simplifies compound management logistics . The 11.5 °C boiling point gap relative to the 2-methoxy isomer provides an orthogonal GC-based identity verification method to confirm regioisomeric fidelity prior to committing expensive parallel synthesis reagents .

Structure-Activity Relationship Studies Exploring Pyridine Substitution Effects on PDE4 Inhibition

Investigators studying phosphodiesterase-4 (PDE4) inhibition should consider (3-methoxypyridin-4-yl)methanol as a starting material for constructing 2,3-disubstituted or 3,4-disubstituted pyridine PDE4 inhibitor libraries. The compound itself has been evaluated for PDE4A inhibitory activity (IC₅₀ = 1.40 × 10³ nM at pH 6.5, 2 °C) in the context of US patent US8901315, providing a baseline for SAR expansion . The 3-methoxy group's electron-donating character and the 4-hydroxymethyl handle for further derivatization create a differentiated SAR vector not accessible from the unsubstituted 4-pyridinemethanol (pKa 13.45, LogP 0.060) or the 2-methoxy/4-methoxy regioisomers . The validated oxidation to the 4-carboxaldehyde further expands the accessible chemical space for PDE4 inhibitor design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxypyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.